2-Chloro-4-(trifluoromethyl)benzyl bromide
Description
Significance of Fluorinated and Chlorinated Aromatic Scaffolds in Contemporary Chemical Synthesis
Fluorinated and chlorinated aromatic scaffolds are of paramount importance in modern chemical synthesis, particularly in the realms of medicinal chemistry and agrochemicals. The incorporation of chlorine and fluorine atoms into aromatic rings can profoundly influence the physicochemical properties of a molecule.
The presence of a trifluoromethyl (-CF₃) group, for instance, can enhance a compound's metabolic stability and lipophilicity, which in turn can improve its bioavailability and efficacy. Fluorine's high electronegativity can also lead to stronger interactions with biological targets. Similarly, the strategic placement of chlorine atoms can alter a molecule's electronic properties and provide handles for further chemical transformations. Chlorinated compounds are integral to a vast number of FDA-approved drugs, highlighting their therapeutic significance.
Foundational Role of Benzyl (B1604629) Bromide Moieties in Organic Transformations
Benzyl bromide moieties are fundamental reagents in organic synthesis, primarily serving as versatile alkylating agents. The carbon-bromine bond in a benzyl bromide is relatively weak and polarized, making the benzylic carbon an excellent electrophile. This reactivity allows for the facile introduction of the benzyl group onto a wide range of nucleophiles, including alcohols, amines, and thiols, through nucleophilic substitution reactions.
Furthermore, the benzyl group is often employed as a protecting group for sensitive functional groups during multi-step syntheses. Its stability under various reaction conditions and the relative ease of its subsequent removal make it an invaluable tool for synthetic chemists.
Strategic Positioning of 2-Chloro-4-(trifluoromethyl)benzyl bromide within Advanced Organic Chemistry Research
This compound is a strategically designed molecule that combines the advantageous features of chlorinated and fluorinated aromatic systems with the inherent reactivity of a benzyl bromide. The presence of both a chloro and a trifluoromethyl group on the benzene (B151609) ring significantly influences its electronic properties, making the benzylic carbon particularly susceptible to nucleophilic attack. This enhanced reactivity, coupled with the beneficial physicochemical properties imparted by the halogen substituents, positions this compound as a key intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
Chemical and Physical Properties of this compound
The unique structural features of this compound give rise to its specific chemical and physical properties, which are summarized in the table below.
| Property | Value |
| CAS Number | 279252-26-5 |
| Molecular Formula | C₈H₅BrClF₃ |
| Molecular Weight | 273.48 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Reactivity | Highly reactive electrophile |
Synthesis and Reactivity
Common Synthetic Routes
The most common method for the synthesis of this compound involves the radical bromination of 2-chloro-4-(trifluoromethyl)toluene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), and is often facilitated by light or heat.
Reactivity Profile and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon. The electron-withdrawing effects of the chlorine atom at the 2-position and the trifluoromethyl group at the 4-position increase the partial positive charge on the benzylic carbon, making it highly susceptible to nucleophilic attack. This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.
Applications in Organic Synthesis
Role as a Versatile Building Block in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its unique combination of functional groups allows for the introduction of the 2-chloro-4-(trifluoromethyl)benzyl moiety into larger molecules, which can be a key step in the development of new drug candidates. The presence of the trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability and binding affinity.
Application in the Synthesis of Agrochemicals
In the field of agrochemicals, this compound is utilized in the creation of novel pesticides, including fungicides and herbicides. A notable application is in the synthesis of pyrazole (B372694) derivatives, which are known to exhibit a broad spectrum of biological activities. For instance, it can be reacted with substituted pyrazoles to form complex molecules that are investigated for their potential as potent crop protection agents. The fungicidal activity of such pyrazole derivatives is an area of active research. nih.gov
Detailed Research Findings
Recent research has highlighted the utility of this compound in the synthesis of novel tetrazolyloxadiazole derivatives with potential insecticidal activities. In these studies, the compound is used to alkylate a tetrazole derivative, forming a key intermediate. This intermediate then undergoes further transformations to yield the final product. The 2-chloro-4-(trifluoromethyl)phenyl moiety is often a critical component of the pharmacophore responsible for the observed biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZUUFYFLNVTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279252-26-5 | |
| Record name | 1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl Benzyl Bromide
Established Synthetic Pathways
The most well-documented and industrially significant method for synthesizing 2-Chloro-4-(trifluoromethyl)benzyl bromide is through the radical bromination of 2-Chloro-4-(trifluoromethyl)toluene. This pathway is favored for its efficiency and selectivity.
Radical Bromination of 2-Chloro-4-(trifluoromethyl)toluene
This process involves the selective bromination of the benzylic methyl group of 2-Chloro-4-(trifluoromethyl)toluene. The reaction is a free-radical chain reaction, a type of halogenation typical for alkyl-substituted aromatic compounds when exposed to UV light. wikipedia.org
The mechanism of this reaction proceeds through a classic free-radical chain process consisting of three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This is typically achieved through the use of heat or UV light. oregonstate.edu Radical initiators, such as AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide, can also be used to generate the initial radicals. commonorganicchemistry.comlookchem.com
Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-Chloro-4-(trifluoromethyl)toluene, forming a stable benzyl (B1604629) radical and a molecule of hydrogen bromide (HBr). The stability of the benzyl radical is a key factor in the selectivity of this reaction for the benzylic position. In the second step, the newly formed benzyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. oregonstate.edu
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals to reform Br₂, the combination of a benzyl radical and a bromine radical to form the product, or the combination of two benzyl radicals.
The efficiency and yield of the radical bromination can be significantly influenced by the choice of reagents and reaction conditions.
N -Bromosuccinimide (NBS): NBS is a widely used reagent for benzylic brominations. commonorganicchemistry.comorganic-chemistry.org It serves as a source of bromine radicals and is often preferred over molecular bromine because it allows for a low and constant concentration of Br₂ to be maintained throughout the reaction, which helps to minimize side reactions. organic-chemistry.org
Molecular Bromine (Br₂): While molecular bromine can be used directly, its high reactivity can lead to less selective reactions and potential side reactions if the concentration is not carefully controlled.
Radical Initiators: Initiators like AIBN and benzoyl peroxide are crucial for starting the radical chain reaction, especially when using NBS. commonorganicchemistry.comlookchem.com Photochemical activation with a simple household compact fluorescent lamp has also been shown to be effective in initiating these reactions. organic-chemistry.org
Solvents: The choice of solvent is important. Carbon tetrachloride (CCl₄) has traditionally been a common solvent for these reactions. commonorganicchemistry.comorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents like (trifluoromethyl)benzene (benzotrifluoride) have been explored and found to be effective, providing clean, rapid, and high-yielding reactions. lookchem.comresearchgate.net Acetonitrile is another suitable solvent that avoids the use of hazardous chlorinated solvents. organic-chemistry.orgorganic-chemistry.org
| Reagent/Condition | Role in Reaction | Key Considerations |
|---|---|---|
| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low, steady concentration of Br₂, minimizing side reactions. organic-chemistry.org |
| Molecular Bromine (Br₂) | Brominating Agent | Higher reactivity, requires careful control to maintain selectivity. |
| AIBN/Benzoyl Peroxide | Radical Initiator | Initiates the radical chain reaction. commonorganicchemistry.comlookchem.com |
| UV Light/Heat | Initiator | Provides energy for homolytic cleavage of Br₂. oregonstate.edu |
| Carbon Tetrachloride (CCl₄) | Solvent | Traditionally used, but has toxicity and environmental concerns. commonorganicchemistry.comorganic-chemistry.org |
| (Trifluoromethyl)benzene | Solvent | A less toxic and effective alternative to CCl₄. lookchem.comresearchgate.net |
| Acetonitrile | Solvent | A suitable alternative to chlorinated solvents. organic-chemistry.orgorganic-chemistry.org |
Alternative Synthetic Routes
While radical bromination is the predominant method, other synthetic strategies can be employed to produce this compound.
Synthesis via Halogenated Benzyl Derivatives and Nucleophilic Bromination
An alternative approach involves the conversion of other halogenated benzyl derivatives, such as 2-Chloro-4-(trifluoromethyl)benzyl alcohol, into the corresponding bromide. This can be achieved through nucleophilic substitution reactions. For instance, treating the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can yield the desired benzyl bromide. The conversion of alcohols to bromides can also be achieved using a combination of triphenylphosphine (B44618) and 1,2-dibromoethane. organic-chemistry.org This method relies on the nucleophilic attack of a bromide ion on the activated alcohol.
Considerations for Scalable Synthesis and Industrial Production
The transition from laboratory-scale batch production to industrial-scale synthesis of this compound necessitates methodologies that are not only efficient and cost-effective but also inherently safer and more consistent. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial production of fine chemicals, including halogenated aromatic compounds. mt.com This technology involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs, followed by the collection of the product stream at the outlet. mt.com
The adaptation of synthetic routes for this compound to continuous flow systems offers significant advantages. Key benefits include superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, particularly for highly exothermic reactions. mt.com The small, confined reaction volumes within a flow reactor dramatically reduce the risks associated with handling hazardous reagents and intermediates on a large scale. mt.com
For the synthesis of benzyl bromides, continuous photochemical flow conditions represent a significant advancement. apolloscientific.co.uk In a typical setup, solutions of the corresponding toluene (B28343) derivative and a bromine source are mixed and pumped through a photochemical reactor. apolloscientific.co.uk This method allows for precise control of irradiation time and reaction temperature, leading to higher selectivity and yield. One notable scale-up effort using this technology for a benzyl bromide synthesis processed over 300g of starting material per day, ultimately producing 5.5 kg of the final product over four weeks with the reactor operating 18 hours a day. apolloscientific.co.uk
A similar approach can be envisioned for the industrial synthesis of related compounds like m-trifluoromethyl benzyl chloride. A patented continuous flow method involves preparing two separate streams—an organic solution of formaldehyde (B43269) in trifluoromethyl benzene (B151609) and an acid solution containing a chlorinating agent and a phase transfer catalyst. google.com These streams are then introduced into a continuous flow reactor for the reaction to occur. google.com This process is noted for its simple operation, high reaction rate, minimal by-products, and excellent yield and purity, making it well-suited for industrial-scale production due to its environmental friendliness, high safety, and low cost. google.com
The table below illustrates a comparative analysis of key operational parameters between traditional batch reactors and continuous flow reactors for the synthesis of halogenated benzyl derivatives.
| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow Reactor |
| Reaction Volume | Large, single vessel | Small, distributed volume within tubes/channels | Enhanced safety, reduced risk of thermal runaway. mt.com |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, ability to run highly exothermic reactions safely. mt.com |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing due to small channel dimensions | Improved reaction rates and product consistency. |
| Reaction Time | Determined by batch cycle time | Controlled by flow rate and reactor volume (residence time) | Faster process optimization and potential for higher throughput. mt.com |
| Safety | Higher risk due to large quantities of reagents | Minimized risk with small quantities of reagents at any given time | Inherently safer design, reducing potential for accidents. mt.com |
| Scalability | Complex, often requires re-optimization | "Scaling out" by running parallel reactors or longer operation times | More straightforward and predictable scale-up. |
| Product Quality | Potential for batch-to-batch variability | High consistency and purity due to precise control | Minimized impurity levels and improved overall yield. mt.com |
The implementation of continuous flow reactors in the pharmaceutical and fine chemical industries is driven by these inherent advantages. mt.com The ability to rapidly test and optimize a range of reaction variables, coupled with real-time analysis via inline process analytical technology (PAT) like FTIR spectroscopy, allows for quicker development and scale-up of chemical processes. mt.comresearchgate.net For instance, in the synthesis of a key imidazole (B134444) intermediate, a challenging cyclization reaction was successfully scaled up under GMP conditions in a plug flow tube reactor (PFR) to produce 29 kg of the desired product. thieme-connect.de This demonstrates the capability of flow chemistry to enable large-scale delivery of crucial chemical intermediates. thieme-connect.de
Reactivity and Intrinsic Reaction Mechanisms of 2 Chloro 4 Trifluoromethyl Benzyl Bromide
Electrophilic Nature of the Benzyl (B1604629) Bromide Moiety
The reactivity of 2-chloro-4-(trifluoromethyl)benzyl bromide is fundamentally dictated by the electrophilic character of the benzylic carbon atom. This carbon is bonded to a bromine atom, which is an effective leaving group, making the carbon susceptible to attack by nucleophiles. The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). This polarization renders the benzylic carbon an electrophilic center.
The electrophilicity of the benzylic carbon in this specific molecule is further intensified by the presence of two strong electron-withdrawing groups on the benzene (B151609) ring: a chloro group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. organic-chemistry.org These groups pull electron density away from the benzyl carbon through inductive effects, thereby increasing its partial positive charge and making it more reactive towards nucleophiles. organic-chemistry.org
This compound can undergo nucleophilic substitution reactions through either an Sₙ2 (bimolecular nucleophilic substitution) or an Sₙ1 (unimolecular nucleophilic substitution) mechanism. As a primary benzylic halide, it is sterically unhindered, which favors the Sₙ2 pathway involving a direct backside attack by the nucleophile. wikipedia.orgyoutube.com However, the benzylic position can also stabilize a carbocation intermediate through resonance with the aromatic ring, a key feature of the Sₙ1 pathway. masterorganicchemistry.com The electron-withdrawing substituents (-Cl, -CF₃) would generally destabilize a carbocation, thus the Sₙ2 mechanism is often the predominant pathway, especially with strong nucleophiles. organic-chemistry.orgmasterorganicchemistry.com
Nucleophilic Substitution Reactions of this compound
The enhanced electrophilicity of the benzylic carbon makes this compound a versatile substrate for a variety of nucleophilic substitution reactions.
This compound readily reacts with nitrogen-based nucleophiles, such as primary and secondary amines, in a process known as N-alkylation. This reaction typically proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon, displacing the bromide ion. organic-chemistry.orglibretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct, driving the reaction to completion. This method is a common route for the synthesis of secondary and tertiary amines. organic-chemistry.org
Representative Reaction: R₂NH + 2-Cl, 4-CF₃-C₆H₃CH₂Br → R₂N-CH₂-C₆H₃-2-Cl, 4-CF₃ + HBr
The table below illustrates typical N-alkylation reactions with various amines.
| Nucleophile (Amine) | Product | Reaction Conditions |
| Morpholine | 4-((2-Chloro-4-(trifluoromethyl)benzyl)morpholine | Dioxane/Water, NaOH, RT |
| Piperidine | 1-((2-Chloro-4-(trifluoromethyl)benzyl)piperidine | Dioxane/Water, NaOH, RT |
| Dibenzylamine | N-((2-Chloro-4-(trifluoromethyl)benzyl)-N-(phenylmethyl)benzenemethanamine | Dioxane/Water, NaOH, RT |
This table is illustrative and based on general reactivity patterns of benzyl bromides with secondary amines. organic-chemistry.org
Oxygen-based nucleophiles, such as alcohols and phenols, react with this compound to form ethers. This reaction, known as the Williamson ether synthesis, typically requires the alcohol or phenol (B47542) to be deprotonated first by a strong base (like sodium hydride, NaH) to form a more potent nucleophile, the alkoxide or phenoxide ion. uomustansiriyah.edu.iqrsc.org The resulting nucleophile then attacks the benzylic carbon in an Sₙ2 reaction, displacing the bromide. uomustansiriyah.edu.iqnih.gov This method is widely used for preparing both symmetrical and asymmetrical ethers. uomustansiriyah.edu.iq
Representative Reaction: ROH + Base → RO⁻ RO⁻ + 2-Cl, 4-CF₃-C₆H₃CH₂Br → RO-CH₂-C₆H₃-2-Cl, 4-CF₃ + Br⁻
The table below provides examples of ether formation.
| Nucleophile (Alcohol/Phenol) | Base | Product |
| Ethanol | NaH | 1-(Benzyloxymethyl)-2-chloro-4-(trifluoromethyl)benzene |
| Phenol | K₂CO₃ | 1-((2-Chloro-4-(trifluoromethyl)benzyloxy)benzene |
| Isopropanol | NaH | 2-((2-Chloro-4-(trifluoromethyl)benzyloxy)propane |
This table is illustrative, based on the principles of the Williamson ether synthesis. uomustansiriyah.edu.iqresearchgate.net
Sulfur-based nucleophiles are generally more potent than their oxygen counterparts and react readily with this compound. Thiols (R-SH) can be converted to their corresponding thioethers (sulfides) through reaction with the benzyl bromide, often in the presence of a base to form the more nucleophilic thiolate anion (RS⁻). mdma.chacs.org
Dithiocarbamates, which are synthesized from a primary or secondary amine and carbon disulfide, are also excellent sulfur nucleophiles. uomustansiriyah.edu.iq The sodium or potassium salts of dithiocarbamates react efficiently with this compound to yield dithiocarbamate (B8719985) esters. masterorganicchemistry.comulsan.ac.kr
Representative Reaction with Thiols: RSH + Base → RS⁻ RS⁻ + 2-Cl, 4-CF₃-C₆H₃CH₂Br → RS-CH₂-C₆H₃-2-Cl, 4-CF₃ + Br⁻
Representative Reaction with Dithiocarbamates: R₂NCS₂⁻Na⁺ + 2-Cl, 4-CF₃-C₆H₃CH₂Br → R₂NCS₂-CH₂-C₆H₃-2-Cl, 4-CF₃ + NaBr
| Nucleophile | Product Class |
| Ethanethiol | Thioether |
| Sodium N,N-diethyldithiocarbamate | Dithiocarbamate Ester |
| Thiophenol | Thioether |
This table illustrates the expected product classes from reactions with sulfur nucleophiles.
Reduction Transformations of the Bromomethyl Group to Methyl
The bromomethyl group of this compound can be reduced to a methyl group, effectively replacing the bromine atom with a hydrogen atom. A common and efficient method for this transformation is catalytic hydrogenation. mdpi.com This process typically involves reacting the benzyl bromide with a hydrogen source in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C). The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like 2-propanol, formic acid, or cyclohexene. organic-chemistry.org The reaction, known as hydrogenolysis, involves the cleavage of the carbon-bromine bond and the formation of a new carbon-hydrogen bond. While reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for reducing aldehydes and ketones, they are generally not reactive enough to reduce alkyl halides on their own without special activating additives or conditions.
Representative Reaction: 2-Cl, 4-CF₃-C₆H₃CH₂Br + H₂ (or hydrogen donor) --[Pd/C catalyst]--> 2-Cl, 4-CF₃-C₆H₃CH₃ + HBr
Coupling Reactions Involving this compound
This compound is a suitable electrophile for various metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide. This compound can react with aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Cs₂CO₃ or K₂CO₃) to form diarylmethanes or allylbenzenes, respectively.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. rsc.orgmdpi.com While typically used with aryl or vinyl halides, benzyl halides can also participate under certain conditions, leading to the formation of substituted alkenes. mdpi.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in a new, more complex alkene structure.
Grignard Reagent Formation and Coupling: Benzyl bromides can react with magnesium metal to form Grignard reagents (R-MgBr). However, the formation of benzyl Grignards can be complicated by a significant side reaction known as homo-coupling, where two benzyl groups couple to form 1,2-diphenylethane (B90400) derivatives. If successfully formed, the Grignard reagent derived from this compound could be used as a nucleophile in reactions with various electrophiles.
Influence of Substituents on the Reactivity Profile
The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents.
The presence of both a chloro group at the ortho position and a trifluoromethyl group at the para position has a profound impact on the reactivity of the benzyl bromide. Both of these are electron-withdrawing groups, which increase the electrophilicity of the benzylic carbon. doubtnut.com This enhanced electrophilicity makes the compound more susceptible to nucleophilic attack.
The trifluoromethyl group is a particularly strong electron-withdrawing group, and its presence can significantly influence the reaction mechanism. For example, in some palladium-catalyzed couplings of α-(trifluoromethyl)benzyl derivatives, the CF3 group plays a crucial role in promoting the transformation. researchgate.net The electron-withdrawing nature of these substituents generally leads to better yields in cross-coupling reactions where the benzyl bromide acts as the electrophile. nih.gov
While the electronic effects of the ortho-chloro group enhance reactivity, it can also introduce steric hindrance. wikipedia.org This steric bulk can impede the approach of a nucleophile or the coordination of a bulky catalyst complex to the benzylic carbon. libretexts.org The "ortho effect" is a known phenomenon in substituted benzene compounds where a substituent at the ortho position can influence the reaction rate and even the reaction mechanism due to steric interactions. wikipedia.org
In the context of cross-coupling reactions, steric hindrance from ortho-substituents on the benzyl bromide can sometimes lead to slower reaction rates compared to their meta- or para-substituted counterparts. lookchem.com For example, in Suzuki cross-coupling reactions, sterically hindered 2-methylbenzyl bromide was found to react much more slowly than other substituted benzyl bromides. lookchem.com
| Substituent Effect | Influence on this compound | General Outcome |
|---|---|---|
| Electronic (Ortho-Chloro) | Electron-withdrawing, increases electrophilicity of benzylic carbon. doubtnut.com | Enhances reactivity towards nucleophiles. |
| Electronic (Para-Trifluoromethyl) | Strong electron-withdrawing group, increases electrophilicity. researchgate.net | Promotes cross-coupling reactions. nih.gov |
| Steric (Ortho-Chloro) | Can hinder the approach of nucleophiles or catalysts. wikipedia.orglibretexts.org | May decrease reaction rates. lookchem.com |
The reactivity of this compound can be better understood by comparing it to its structural analogs.
Positional Isomers: The position of the chloro and trifluoromethyl groups on the benzene ring significantly affects the molecule's reactivity. For example, an isomer with the chloro group in the meta or para position would experience less steric hindrance at the benzylic position, potentially leading to faster reaction rates in some cases. However, the strong activating effect of the para-trifluoromethyl group on the electrophilicity of the benzylic carbon is a key feature of the title compound.
Varying Halogens: The nature of the halogen at the benzylic position also plays a critical role. Benzyl bromides are generally more reactive than benzyl chlorides in nucleophilic substitution and cross-coupling reactions because bromide is a better leaving group than chloride. lookchem.com This is reflected in the reaction conditions required; reactions with benzyl chlorides often necessitate higher temperatures or more active catalysts to achieve comparable yields to their bromide counterparts. lookchem.comnih.gov Conversely, benzyl iodides would be even more reactive.
In some synthetic procedures, a benzyl chloride might be preferred for its lower cost, even though the corresponding benzyl bromide would be more reactive. google.com The choice between different benzylic halides often represents a trade-off between reactivity and cost-effectiveness.
Advanced Applications in Organic Synthesis
Function as a Versatile Alkylating Agent in Organic Transformations
The primary role of 2-Chloro-4-(trifluoromethyl)benzyl bromide in organic synthesis is that of a potent and versatile alkylating agent. The carbon-bromine bond in the benzylic position is susceptible to nucleophilic attack, making the compound an excellent electrophile for introducing the 2-chloro-4-(trifluoromethyl)benzyl moiety onto a wide range of nucleophilic substrates.
This reactivity is harnessed in Sₙ2 reactions where nucleophiles, such as amines, thiols, alcohols, and carbanions, displace the bromide ion. The presence of electron-withdrawing groups (both Cl and CF₃) on the aromatic ring enhances the electrophilicity of the benzylic carbon, facilitating these transformations. A notable application includes the synthesis of novel dithiocarbamate (B8719985) derivatives. For instance, the reaction of this compound with sodium salts of N,N-disubstituted dithiocarbamic acids yields the corresponding S-benzyl dithiocarbamate esters, which are explored for various biological activities.
The general scheme for this alkylation is presented below:
| Nucleophile (Nu⁻) | Reagent | Product |
| Amine (R₂NH) | This compound | N-alkylated amine |
| Thiol (RSH) | This compound | S-alkylated thiol (Thioether) |
| Dithiocarbamate Salt | This compound | S-alkylated dithiocarbamate |
Utility as a Precursor and Building Block in the Synthesis of Complex Molecular Architectures
Beyond simple alkylation, this compound is a key starting material for constructing intricate molecular frameworks. Its ability to introduce a substituted benzyl (B1604629) group is a critical step in multi-step syntheses, leading to compounds with significant structural complexity and tailored properties.
A prime example of its utility is in the synthesis of spiropyrazolopyridone derivatives, a class of compounds investigated as potent inhibitors of the dengue virus. lookchem.comgoogle.com In this synthesis, the first step involves the N-alkylation of a 3-aminopyrazole (B16455) derivative with a substituted benzyl bromide, such as this compound. This step sets the foundation for the subsequent three-component condensation reaction with an isatin (B1672199) derivative and Meldrum's acid to construct the final, complex spirocyclic system. lookchem.com The choice of substituents on the benzyl bromide is crucial for modulating the biological activity of the final molecule. lookchem.com
Strategic Role as a Pharmaceutical Intermediate
The structural motifs present in this compound are of significant interest in medicinal chemistry, making it a valuable intermediate in the development of new therapeutic agents.
The incorporation of the 2-chloro-4-(trifluoromethyl)benzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trifluoromethyl (CF₃) group is a well-known bioisostere for other groups and can enhance metabolic stability, lipophilicity, and binding affinity. The chlorine atom provides an additional point of substitution and can modulate the electronic properties of the molecule.
This strategy is evident in the development of potential antiviral agents like the spiropyrazolopyridone derivatives mentioned previously, where this specific benzyl moiety is integral to the molecule's interaction with its biological target. lookchem.comgoogle.com Similarly, the synthesis of novel guanidine (B92328) derivatives with antimicrobial properties utilizes benzyl halides to introduce substituted benzyl groups, with research indicating that compounds bearing chloro and trifluoromethyl substituents exhibit potent activity. regulations.gov
While specific examples directly utilizing this compound for ligand synthesis are not extensively documented in readily available literature, its properties make it a logical precursor for such applications. Trifluoromethylated ligands are highly sought after in catalysis due to the unique electronic effects of the CF₃ group, which can influence the catalytic activity, stability, and selectivity of metal complexes. The reactive bromomethyl handle on the compound allows for its straightforward attachment to ligand scaffolds, such as phosphines, amines, or N-heterocyclic carbenes, thereby providing a route to novel trifluoromethylated ligands for use in both homogeneous and heterogeneous catalysis.
This compound is instrumental in the synthesis of several classes of bioactive heterocyclic compounds.
Benzimidazoles: The benzimidazole (B57391) core is a prominent scaffold in medicinal chemistry. A common synthetic strategy to produce N-substituted benzimidazoles is the alkylation of the benzimidazole nitrogen with an alkyl halide. acs.org this compound can be used in this capacity to generate 1-[2-chloro-4-(trifluoromethyl)benzyl]benzimidazole derivatives, which can be further functionalized to create libraries of potential therapeutic agents. acs.orgeresearchco.com
Guanidine Derivatives: Guanidine-containing compounds exhibit a broad range of biological activities, including antimicrobial properties. regulations.gov The synthesis of benzyl guanidine derivatives can be achieved through a multi-step process where a protected guanidine precursor is alkylated with a benzyl halide, followed by deprotection. regulations.govnih.gov Employing this compound in this sequence introduces the substituted benzyl group, leading to potent bioactive molecules. regulations.gov
Spiropyrazolopyridone Derivatives: As detailed in section 4.2, the synthesis of these complex antiviral candidates relies on the initial N-alkylation of a pyrazole (B372694) ring using a substituted benzyl bromide. lookchem.com The general reaction pathway provides a robust method for incorporating the 2-chloro-4-(trifluoromethyl)benzyl group into this specific bioactive scaffold. lookchem.comgoogle.com
Table of Synthetic Routes to Bioactive Scaffolds
| Target Scaffold | Synthetic Step | Reagents & Conditions |
| Benzimidazole Derivative | N-Alkylation | Benzimidazole, this compound, Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| Guanidine Derivative | N-Alkylation | Boc-protected Guanidine Precursor, this compound, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |
| Spiropyrazolopyridone Derivative | N-Alkylation of Pyrazole | 3-Aminopyrazole, this compound, Base (e.g., NaH), Solvent (e.g., DMF) |
Applications in Agrochemical and Specialty Chemical Development
The development of modern agrochemicals often relies on the synthesis of complex molecules containing halogens and trifluoromethyl groups to enhance efficacy and stability. This compound serves as an important building block in this field. While specific commercial agrochemicals synthesized directly from this compound are proprietary, its structural features are present in many active ingredients. For example, related trifluoromethylphenyl structures are key components in certain herbicides and insecticides. google.com The compound's reactivity allows for its integration into larger, more complex molecules designed to act as pesticides, fungicides, or herbicides.
In the realm of specialty chemicals, this benzyl bromide derivative can be used to synthesize materials with specific properties, such as dyes or polymers, where the presence of fluoro and chloro substituents can modify characteristics like thermal stability, reactivity, and light absorption.
Computational and Theoretical Chemistry Studies of 2 Chloro 4 Trifluoromethyl Benzyl Bromide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.
For 2-Chloro-4-(trifluoromethyl)benzyl bromide, DFT calculations, such as those using the B3LYP functional with a basis set like 6-31G(d,p), would be employed to determine its equilibrium geometry. The optimization would yield precise data on bond lengths, bond angles, and dihedral angles. The benzene (B151609) ring would exhibit a planar structure, with slight distortions due to the substituents. The bromomethyl (-CH₂Br) group's orientation relative to the ring would also be determined. Conformational analysis would investigate the rotational barrier of the C-C bond connecting the bromomethyl group to the aromatic ring to identify the most stable conformer.
Table 1: Illustrative Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation. Note: This table is for illustrative purposes to show typical outputs of a DFT calculation and does not represent published experimental or theoretical data.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.97 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | Aromatic C-C | ~1.39 - 1.41 Å |
| Bond Angle | C-C-Br | ~112° |
| Bond Angle | C-C-Cl | ~121° |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, an MEP map would show regions of negative potential (typically colored red) around the highly electronegative chlorine and fluorine atoms of the trifluoromethyl group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the bromomethyl group, indicating their acidic character and the electrophilic nature of the benzylic carbon atom attached to the bromine. This electrophilic site is the primary target for nucleophilic attack in substitution reactions. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests high polarizability and high chemical reactivity. dergipark.org.tr
Table 2: Illustrative Frontier Orbital Energies for Benzyl (B1604629) Halide Derivatives. Note: This table contains representative values for similar compounds to illustrate the concept and are not specific to this compound.
| Orbital | Typical Energy (eV) | Significance |
|---|---|---|
| HOMO | -8.0 to -9.5 | Electron-donating ability (located on aryl ring) |
| LUMO | -0.5 to -1.5 | Electron-accepting ability (located on C-Br σ* bond) |
| Energy Gap (ΔE) | ~7.5 to 8.0 | Indicator of chemical reactivity |
Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, provide quantitative measures of chemical reactivity. Mulliken charge analysis distributes the total molecular charge among the individual atoms, offering insight into the electrostatic nature of the molecule.
For this compound, these calculations would quantify the reactivity of different atomic sites. The Mulliken charge analysis would likely show a significant positive partial charge on the benzylic carbon and a negative partial charge on the bromine atom, confirming the C-Br bond's polarity and the carbon's electrophilicity. Fukui functions would further identify the benzylic carbon as the most susceptible site for a nucleophilic attack and the bromine atom as the most likely leaving group.
Theoretical Modeling of Reaction Kinetics and Mechanisms
Computational chemistry is instrumental in modeling the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is key to understanding reaction kinetics and mechanisms.
The primary reaction involving this compound is nucleophilic substitution, where the bromide is replaced by a nucleophile. Theoretical modeling can distinguish between S_N_1 and S_N_2 pathways. Given the primary nature of the benzylic carbon, an S_N_2 mechanism is generally expected. Computational modeling would involve locating the transition state structure for the backside attack of a nucleophile on the C-Br bond. By calculating the energy of the reactants and the transition state, the activation energy (ΔG‡) for the reaction can be determined, which allows for the prediction of the reaction rate. Such studies have been performed on benzyl bromide and its derivatives, confirming their high reactivity as aralkylating agents. nih.gov
Prediction of Spectroscopic Signatures via Computational Methods
Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and interpreting experimental spectra. ijsrset.com
For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Similarly, the vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. The calculated spectrum can be compared with experimental data to assign specific vibrational modes, such as the C-Br stretch, C-Cl stretch, C-F stretches of the CF₃ group, and various aromatic ring vibrations.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm). Note: This table is a hypothetical prediction to illustrate the output of computational NMR studies and is not based on published data for this specific molecule.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂Br (¹H) | ~4.6 |
| Aromatic (¹H) | ~7.4 - 7.8 |
| -CH₂Br (¹³C) | ~32 |
| Aromatic (¹³C) | ~125 - 138 |
| -CF₃ (¹³C) | ~123 (quartet) |
Spectroscopic Characterization in the Context of Chemical Transformations and Derivatization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Chloro-4-(trifluoromethyl)benzyl bromide. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the benzylic methylene (B1212753) protons (-CH₂Br) and the aromatic protons on the benzene (B151609) ring.
The two protons of the bromomethyl group are chemically equivalent and are anticipated to appear as a singlet in the spectrum. Its chemical shift would be in the downfield region, typically around δ 4.5-5.0 ppm, due to the deshielding effects of the adjacent bromine atom and the aromatic ring.
The aromatic region of the spectrum would display a more complex pattern due to the substitution on the benzene ring. The three aromatic protons are in unique chemical environments and would theoretically give rise to three distinct signals. Their splitting patterns and coupling constants are dictated by their positions relative to each other and the electronic influence of the chloro and trifluoromethyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CH₂Br | ~4.5 - 5.0 | Singlet (s) | Deshielded by adjacent bromine and aromatic ring. |
| Aromatic-H | ~7.4 - 7.8 | Multiplet (m) | Complex splitting due to coupling between non-equivalent aromatic protons. |
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, providing direct evidence of the carbon skeleton. The spectrum is expected to show eight distinct signals: one for the methylene carbon, six for the aromatic carbons, and one for the trifluoromethyl carbon.
The chemical shifts are influenced by the electronegativity of attached atoms. The carbon of the -CH₂Br group will be shifted downfield. The aromatic carbons will exhibit a range of chemical shifts influenced by the chloro and trifluoromethyl groups. The carbon atom bonded to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org Similarly, other aromatic carbons may show smaller couplings to the fluorine atoms (²JCF, ³JCF). rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| -CH₂Br | ~30 - 35 | Singlet (or Triplet) |
| Aromatic C-Cl | ~130 - 135 | Singlet |
| Aromatic C-H | ~125 - 135 | Doublet (from C-H coupling) |
| Aromatic C-CH₂Br | ~135 - 140 | Singlet |
| Aromatic C-CF₃ | ~128 - 132 | Quartet (q) |
| -CF₃ | ~123 | Quartet (q, ¹JCF ≈ 272 Hz) rsc.org |
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to characterize the trifluoromethyl (-CF₃) group. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR provides clear and simple spectra. For this compound, the three fluorine atoms of the CF₃ group are equivalent. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp singlet. rsc.org The chemical shift of this singlet, typically observed around -63 ppm relative to a CFCl₃ standard, is characteristic of an aromatic trifluoromethyl group and serves as a definitive confirmation of its presence. rsc.orgcolorado.edu
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the molecular formula, C₈H₅BrClF₃. The exact mass for this compound is 271.955896 Da. The presence of chlorine and bromine atoms, which have characteristic isotopic patterns (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), results in a distinctive isotopic cluster for the molecular ion peak (M⁺), providing further structural confirmation.
Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides insight into the molecule's structure. Under electron ionization (EI), the molecule fragments in a predictable manner. Expected fragmentation pathways include the loss of the bromine atom to form a stable benzyl (B1604629) cation, or the cleavage of the trifluoromethyl group.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₅BrClF₃ | |
| Molecular Weight | ~273.48 g/mol | |
| Exact Mass (HRMS) | 271.955896 | |
| Key Fragmentation Ion | [M-Br]⁺ |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. These two techniques are complementary and provide a comprehensive vibrational profile of this compound.
The FT-IR and FT-Raman spectra would exhibit characteristic bands corresponding to the vibrations of specific bonds.
C-H vibrations : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the -CH₂Br group would appear just below 3000 cm⁻¹.
C-F and CF₃ vibrations : The trifluoromethyl group gives rise to strong absorption bands in the infrared spectrum, typically in the 1350-1100 cm⁻¹ range, corresponding to C-F stretching modes.
C-Cl and C-Br vibrations : The C-Cl stretching vibration generally produces a strong band in the 770-505 cm⁻¹ region. The C-Br stretching vibration is found at lower frequencies, typically in the 600-500 cm⁻¹ range.
Aromatic ring vibrations : The C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.
A detailed analysis of these vibrational frequencies allows for the confirmation of all key functional groups within the molecule. sigmaaldrich.com
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (-CH₂) | 3000 - 2900 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |
| C-F Stretch (of CF₃) | 1350 - 1100 | FT-IR |
| C-Cl Stretch | 770 - 505 | FT-IR, FT-Raman |
| C-Br Stretch | 600 - 500 | FT-IR, FT-Raman |
X-ray Crystallography for Solid-State Structure and Stereoelectronic Effects
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For compounds like this compound, which may be crystalline solids, this technique can provide a wealth of information, including exact bond lengths, bond angles, and torsion angles.
This analysis is crucial for understanding the stereoelectronic effects of the substituents on the molecule's conformation and packing in the crystal lattice. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group influences the geometry of the benzene ring and the reactivity of the benzylic bromide. Studies on similar structures, such as methoxy (B1213986) derivatives of benzyl bromide, have been successfully carried out using powder X-ray diffraction data to determine their solid-state structures. cardiff.ac.uk Such an analysis for this compound would reveal how intermolecular interactions, such as halogen bonding or dipole-dipole interactions, govern the crystal packing arrangement.
Future Research Directions and Perspectives
Innovations in Synthetic Methodologies for Benzylic Bromides
The synthesis of benzylic bromides, traditionally reliant on methods like the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator, is undergoing significant innovation. masterorganicchemistry.comscientificupdate.com A primary driver of this evolution is the need to overcome challenges such as the use of hazardous solvents like carbon tetrachloride and the formation of undesired byproducts from over-bromination. masterorganicchemistry.comscientificupdate.com
Future research is increasingly directed towards continuous flow photochemistry . This methodology offers substantial advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters like irradiation time and temperature. researchgate.net Continuous-flow protocols using reagents like N-bromosuccinimide (NBS) or in situ generated bromine (from NaBrO₃/HBr) have demonstrated high efficiency, often achieving complete conversion in seconds. researchgate.netresearchgate.net These systems avoid hazardous chlorinated solvents and can be scaled to multigram or even kilogram quantities by extending operation time. researchgate.net
Another promising avenue is the development of novel catalytic systems that operate under milder conditions. For instance, the use of tetrachlorosilane (B154696) (SiCl₄) with NBS enables benzylic bromination to proceed efficiently at ambient temperatures, obviating the need for high temperatures or radical initiators. sciforum.net Similarly, Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to catalyze the reaction effectively with reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), proceeding via a radical generation pathway under mild conditions. nih.gov
These innovations are summarized in the table below, highlighting the shift towards more sustainable and efficient processes.
| Methodology | Reagents | Key Advantages |
| Continuous Flow Photochemistry | NBS or in situ Br₂ (NaBrO₃/HBr) | Enhanced safety, scalability, precise control, avoids hazardous solvents. researchgate.netresearchgate.net |
| Tetrachlorosilane-Induced Bromination | NBS / SiCl₄ | Proceeds at ambient temperature, no radical initiator needed. sciforum.net |
| Lewis Acid Catalysis | DBDMH / ZrCl₄ | Mild reaction conditions, high catalytic activity, radical pathway. nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity
Achieving high selectivity—specifically, mono-bromination at the benzylic position while avoiding aromatic ring bromination or di-bromination—remains a central goal in synthetic chemistry. scientificupdate.com Future research will focus on the design of sophisticated catalytic systems that can precisely control the reaction outcome.
The challenge of selectivity is particularly pronounced in substrates with multiple reactive sites. For instance, the bromination of 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone was significantly improved by switching from thermal initiation to photo-initiation, which favored the desired benzylic bromination. gla.ac.uk This highlights the importance of the initiation method in directing the reaction pathway.
Catalyst design is at the forefront of this exploration. While Lewis acids like ZrCl₄ have been shown to prevent competing bromination of the aromatic ring, the development of other catalytic systems continues. scientificupdate.comnih.gov For example, phosphine (B1218219) selenides have been investigated as catalysts for benzylic bromination. researchgate.net The exploration of different metal catalysts and ligand designs is expected to yield systems with even greater control over chemo- and regioselectivity. Zirconocene complexes, for instance, have been shown to mediate benzylic C-H activation, indicating the potential for developing novel metal-catalyzed coupling reactions. nih.gov
Future work will likely involve a multi-pronged approach to enhancing selectivity, as detailed below:
| Approach | Focus Area | Desired Outcome |
| Catalyst Design | Developing novel Lewis acid and transition metal catalysts. | High chemoselectivity for benzylic C-H bonds over aromatic C-H bonds. nih.gov |
| Reaction Conditions | Optimizing initiation methods (e.g., photo-initiation vs. thermal). | Improved regioselectivity and suppression of over-halogenation. gla.ac.uk |
| Reagent Selection | Exploring alternative bromine sources beyond NBS. | Milder reaction conditions and different reactivity profiles. nih.gov |
Expansion of Synthetic Utility of 2-Chloro-4-(trifluoromethyl)benzyl bromide in Underexplored Chemical Fields
This compound is a valuable building block due to its distinct functional groups: the reactive benzyl (B1604629) bromide moiety, the electron-withdrawing trifluoromethyl group, and the chloro substituent. regentchemicals.com.sg These features make it an attractive precursor for molecules in medicinal chemistry, agrochemicals, and materials science. The presence of trifluoromethyl groups, in particular, is known to enhance properties like metabolic stability and membrane permeability in drug candidates. mdpi.comresearchgate.net
Currently, its documented applications include its use as a precursor in the synthesis of novel dithiocarbamates. chemicalbook.com However, its potential is far from fully realized. Future research is expected to expand its utility into several underexplored areas:
Novel Heterocyclic Scaffolds: The benzyl bromide handle is ideal for N-alkylation reactions, providing a direct route to novel N-benzylic heterocycles. nih.gov Given the prevalence of chlorinated and fluorinated motifs in bioactive compounds, this precursor could be used to synthesize new classes of heterocyclic compounds with potential applications as pharmaceuticals or agrochemicals. mdpi.commdpi.comresearchgate.netnih.gov For example, it could be reacted with various nitrogen-containing heterocycles to generate libraries of compounds for biological screening.
Organometallic Chemistry and Cross-Coupling: Conversion of the benzyl bromide to an organometallic reagent (e.g., a Grignard or organozinc reagent) would open pathways to a wide array of complex molecules via cross-coupling reactions. This would allow for the introduction of the 2-chloro-4-(trifluoromethyl)benzyl motif into larger, more complex architectures.
Materials Science: Fluorinated organic molecules are widely used in materials science. researchgate.net The specific substitution pattern of this compound could be exploited to create novel polymers, liquid crystals, or functional materials where the high electronegativity and lipophilicity of the trifluoromethyl group can be used to tune material properties.
Integration of Advanced Computational Approaches for Predictive Modeling and Design
The integration of computational chemistry is set to revolutionize the development of synthetic methodologies for benzylic bromides. Advanced modeling can provide deep mechanistic insights and predict reaction outcomes, thereby accelerating the discovery of new catalysts and reaction conditions.
Mechanism and Kinetics Modeling: Density Functional Theory (DFT) and other computational methods are already being used to model the mechanism of photochemical benzylic bromination. researchgate.netdntb.gov.ua These studies can elucidate the free energy profiles of reaction steps, analyze transition states, and predict how factors like solvent polarity and aromatic ring substituents will affect reaction rates and product distribution. researchgate.netresearchgate.netnih.gov For example, computational analysis has shown that polar solvents can increase the rate of benzylic bromination. researchgate.net
Predictive Models for Selectivity: A significant frontier is the development of predictive models for site-selectivity in C-H functionalization reactions. nih.govacs.org Machine learning algorithms, trained on large datasets of chemical reactions, are emerging as powerful tools. rsc.orgnih.gov These models can learn the complex interplay of steric and electronic factors that govern selectivity. For a given substrate, such a model could predict which C-H bond is most likely to be functionalized under specific reaction conditions, allowing chemists to prioritize synthetic routes with a higher probability of success. rsc.orgresearchgate.net
Catalyst Design: Computational approaches are also crucial for the in silico design of new catalysts. By modeling the interaction between a substrate, a catalyst, and reagents, researchers can understand the key factors that control catalytic activity and selectivity. acs.org This knowledge can be used to design ligands and catalysts with optimized properties for specific transformations, such as the selective bromination of a particular benzylic C-H bond.
The synergy between experimental work and computational modeling represents a powerful paradigm for future research in this field, enabling a more rational and efficient approach to chemical synthesis.
Q & A
Basic: What are the key identifiers and molecular characteristics of 2-Chloro-4-(trifluoromethyl)benzyl bromide?
Answer:
The compound has the molecular formula C₈H₅BrClF₃ and a molecular weight of 271.48 g/mol . Its CAS Registry Number is 402-49-3 (listed under synonyms like "4-(Trifluoromethyl)benzyl bromide" in ). The exact mass is 271.955896 , as determined via high-resolution mass spectrometry (HRMS) . Structurally, it features a benzyl bromide core substituted with a chloro group at position 2 and a trifluoromethyl group at position 4, which significantly influences its reactivity .
Basic: What safety protocols are critical when handling this compound?
Answer:
Safety data for structurally similar brominated benzyl compounds (e.g., 4-Chlorobenzyl bromide) indicate hazards including flammability , skin/eye corrosion , and respiratory toxicity . Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Avoidance of heat/open flames due to flammability risks.
- Immediate neutralization of spills with inert absorbents (e.g., sand) .
- Waste must be segregated and disposed via certified hazardous waste programs .
Basic: What are typical synthetic routes to prepare this compound?
Answer:
While direct synthesis methods are not explicitly detailed in the evidence, analogous trifluoromethyl benzyl bromides are often synthesized via radical bromination or electrophilic substitution of pre-functionalized toluene derivatives. For example, 3-(Trifluoromethyl)benzyl bromide is prepared by brominating 3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under UV light . Similar protocols likely apply, with adjustments for chloro-substituent stability .
Basic: What are its primary applications in organic synthesis?
Answer:
The compound serves as a versatile alkylating agent due to its reactive benzyl bromide moiety. Applications include:
- Introducing the 2-chloro-4-(trifluoromethyl)benzyl group into nucleophiles (e.g., amines, thiols) for drug intermediate synthesis .
- Acting as a precursor for trifluoromethylated ligands in catalysis .
Advanced: How do electron-withdrawing groups (Cl, CF₃) influence its reactivity in SN₂ reactions?
Answer:
The chloro (at position 2) and trifluoromethyl (at position 4) groups are strong electron-withdrawing substituents. They stabilize the transition state in SN₂ reactions by polarizing the C-Br bond, increasing electrophilicity at the benzyl carbon. However, steric hindrance from the bulky CF₃ group may reduce reaction rates with bulky nucleophiles. Kinetic studies using NMR or computational modeling are recommended to quantify these effects .
Advanced: What analytical methods best characterize this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting from Cl/CF₃ groups).
- HRMS : Confirms molecular weight (exact mass: 271.955896) .
- X-ray Crystallography : Resolves stereoelectronic effects of CF₃/Cl substituents on crystal packing .
- HPLC-MS : Monitors purity and reaction progress in synthetic workflows .
Advanced: How can researchers troubleshoot low yields in benzylation reactions using this reagent?
Answer:
Low yields may arise from:
- Moisture Sensitivity : Ensure anhydrous conditions (use molecular sieves).
- Side Reactions : Competing elimination or polymerization can be mitigated by lowering temperature or using phase-transfer catalysts.
- Nucleophile Strength : Weak nucleophiles (e.g., aryl amines) may require activation with bases like K₂CO₃ .
Advanced: What role does this compound play in medicinal chemistry applications?
Answer:
It is used to synthesize non-peptidic neurokinin NK1 receptor antagonists (e.g., L-733,060) for pain management . The trifluoromethyl group enhances metabolic stability and bioavailability, while the chloro substituent fine-tunes lipophilicity. Structure-activity relationship (SAR) studies often employ this compound to optimize target binding .
Advanced: How can environmental factors (temperature, solvent) modulate its reactivity?
Answer:
- Temperature : Elevated temperatures accelerate reactions but risk decomposition. Optimal ranges are 0–25°C for SN₂ pathways.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may quench reactivity .
- pH : Neutral to slightly basic conditions (pH 7–9) prevent acid-catalyzed side reactions .
Advanced: What strategies exist for introducing this benzyl group into sterically hindered substrates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
